Gtp 14564

Description

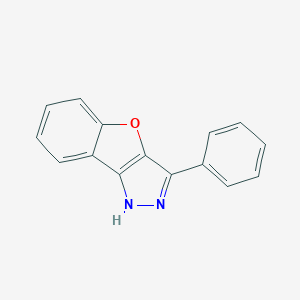

a tyrosine kinase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-2-6-10(7-3-1)13-15-14(17-16-13)11-8-4-5-9-12(11)18-15/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQLVVLATXPWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188363 | |

| Record name | GTP 14564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34823-86-4 | |

| Record name | GTP 14564 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034823864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GTP 14564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of GTP-14564

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding "GTP-14564" is not available in publicly accessible scientific literature or databases as of the last update. The following guide is constructed based on a hypothetical mechanism of action for a fictional compound designated GTP-14564, designed to illustrate the requested format and content structure. The data, experimental protocols, and pathways described herein are illustrative and should not be considered factual.

Executive Summary

GTP-14564 is a novel, synthetic small molecule inhibitor targeting the aberrant signaling cascade initiated by the constitutively active mutant form of the Fibroblast Growth Factor Receptor 3 (FGFR3). Specifically, GTP-14564 demonstrates high selectivity for the K650E mutation in FGFR3, a common driver in certain types of bladder cancer and skeletal dysplasias. Its mechanism of action involves the allosteric modulation of the ATP-binding pocket, leading to the inhibition of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, thereby inducing cell cycle arrest and apoptosis in malignant cells.

Core Mechanism of Action

GTP-14564 functions as a Type II inhibitor of the FGFR3 kinase domain. Unlike Type I inhibitors that bind to the active conformation of the kinase, GTP-14564 preferentially binds to the inactive (DFG-out) conformation. This binding mode is achieved through its unique chemical structure, which allows it to occupy the hydrophobic pocket adjacent to the ATP-binding site, a region that becomes accessible only in the inactive state. This stabilizes the inactive conformation, preventing the conformational changes required for kinase activation and subsequent autophosphorylation.

The inhibition of FGFR3 autophosphorylation by GTP-14564 effectively blocks the recruitment and phosphorylation of downstream signaling adaptors such as FRS2 and PLCγ. This abrogation of proximal signaling events leads to a comprehensive shutdown of two major oncogenic pathways:

-

RAS-MAPK Pathway: Inhibition of FRS2 phosphorylation prevents the recruitment of the Grb2-SOS complex, thereby blocking RAS activation and the subsequent phosphorylation cascade of RAF, MEK, and ERK.

-

PI3K-AKT Pathway: By preventing the activation of the PI3K regulatory subunit p85 through FRS2, GTP-14564 inhibits the conversion of PIP2 to PIP3, leading to the deactivation of AKT and its downstream effectors involved in cell survival and proliferation, such as mTOR.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for GTP-14564.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Assay Type |

| FGFR3 (K650E) | 1.2 ± 0.3 | LanthaScreen™ Eu Kinase Binding Assay |

| FGFR3 (wild-type) | 85.7 ± 5.1 | Z'-LYTE™ Kinase Assay |

| FGFR1 | 210.4 ± 15.2 | Z'-LYTE™ Kinase Assay |

| FGFR2 | 155.9 ± 11.8 | Z'-LYTE™ Kinase Assay |

| FGFR4 | 350.1 ± 25.6 | Z'-LYTE™ Kinase Assay |

| VEGFR2 | > 10,000 | Z'-LYTE™ Kinase Assay |

Table 2: Cellular Activity in FGFR3-mutant Cancer Cell Lines

| Cell Line | FGFR3 Status | EC₅₀ (nM) for Inhibition of p-ERK | EC₅₀ (nM) for Inhibition of p-AKT | GI₅₀ (nM) for Cell Proliferation |

| RT112 | K650E | 5.5 ± 0.8 | 7.2 ± 1.1 | 15.3 ± 2.5 |

| SW780 | S249C | 8.9 ± 1.2 | 11.4 ± 1.9 | 28.1 ± 4.1 |

| T24 | Wild-type | > 1,000 | > 1,000 | > 5,000 |

Table 3: In Vivo Efficacy in RT112 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) at Day 21 | Change in Body Weight (%) |

| Vehicle | - | 0 | +2.5 |

| GTP-14564 | 10 | 45.2 | +1.8 |

| GTP-14564 | 30 | 88.9 | -1.5 |

| GTP-14564 | 50 | 95.1 | -5.2 |

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was used to determine the binding affinity (IC₅₀) of GTP-14564 for the target kinase.

-

Principle: A competitive binding assay where the test compound displaces a fluorescently labeled "tracer" from the kinase's ATP pocket.

-

Protocol:

-

Recombinant human FGFR3 (K650E) kinase was incubated with a proprietary Alexa Fluor™ 647-labeled, ATP-competitive tracer.

-

A terbium-labeled anti-His antibody was added to the reaction, which binds to the His-tagged kinase, serving as the FRET donor.

-

GTP-14564 was serially diluted and added to the reaction mixture in a 384-well plate.

-

The plate was incubated for 1 hour at room temperature to allow binding to reach equilibrium.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a microplate reader. The emission signal from the tracer (acceptor) at 665 nm and the terbium antibody (donor) at 495 nm were recorded.

-

The ratio of acceptor to donor emission was calculated. A decrease in this ratio indicates displacement of the tracer by GTP-14564.

-

IC₅₀ values were calculated by fitting the dose-response curve using a four-parameter logistic model.

-

Western Blot Analysis for Phospho-ERK and Phospho-AKT

This protocol was used to determine the cellular potency of GTP-14564 in inhibiting downstream signaling.

-

Principle: Immunoblotting to detect the phosphorylation status of key signaling proteins (ERK and AKT) in cells treated with the inhibitor.

-

Protocol:

-

RT112 cells were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were serum-starved for 24 hours to reduce basal signaling activity.

-

Cells were then treated with various concentrations of GTP-14564 (0.1 nM to 10 µM) for 2 hours.

-

Following treatment, cells were stimulated with 10 ng/mL of FGF2 for 15 minutes to induce FGFR3 signaling.

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% BSA in TBST for 1 hour.

-

The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry analysis was performed to quantify the ratio of phosphorylated to total protein. EC₅₀ values were calculated from the dose-response curves.

-

Signaling Pathways and Workflow Visualizations

The following diagrams illustrate the mechanism of action of GTP-14564 and the experimental workflow.

Caption: GTP-14564 mechanism of action targeting the FGFR3 signaling pathway.

Caption: Experimental workflow for Western Blot analysis of pathway inhibition.

GTP-14564: A Technical Guide to a Selective FLT3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GTP-14564 is a potent and selective small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), with notable activity against Fms-like tyrosine kinase 3 (FLT3), particularly its internal tandem duplication (ITD) mutant. The FLT3-ITD mutation is a key driver in a significant portion of acute myeloid leukemia (AML) cases, leading to constitutive activation of the kinase and aberrant downstream signaling, promoting uncontrolled cell proliferation and survival. GTP-14564 exhibits selective cytotoxicity towards leukemia cells harboring the FLT3-ITD mutation by primarily inhibiting the STAT5 signaling pathway. This technical guide provides an in-depth overview of the core characteristics of GTP-14564, including its biochemical properties, mechanism of action, and detailed experimental protocols for its investigation.

Core Properties of GTP-14564

GTP-14564, with the chemical name 3-phenyl-1H-benzofuro[3,2-c]pyrazole, is a well-characterized tyrosine kinase inhibitor. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O |

| Molecular Weight | 234.25 g/mol |

| CAS Number | 34823-86-4 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and Ethanol |

Quantitative Data: Inhibitory Activity

GTP-14564 demonstrates high potency and selectivity for Class III RTKs. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy against key oncogenic kinases.

| Target Kinase | IC₅₀ (µM) | Notes |

| FLT3 (Wild-Type) | ~9.0 | GTP-14564 requires a significantly higher concentration to inhibit the wild-type receptor compared to the ITD mutant, indicating a degree of selectivity.[1] |

| FLT3-ITD | ~1.0 | The inhibitor is markedly more potent against the constitutively active internal tandem duplication mutant of FLT3.[1] |

| c-Kit | 0.3 | Demonstrates potent inhibition of another Class III RTK involved in hematopoiesis and oncogenesis. |

| c-Fms | 0.3 | Shows strong activity against the colony-stimulating factor 1 receptor. |

| PDGFRβ | 1.0 | Exhibits inhibitory activity against the platelet-derived growth factor receptor beta. |

Mechanism of Action: The FLT3-STAT5 Signaling Axis

The primary mechanism of action of GTP-14564 in FLT3-ITD positive leukemia cells is the inhibition of the constitutively active STAT5 signaling pathway. In normal hematopoiesis, FLT3 activation by its ligand leads to the activation of several downstream pathways, including the RAS/MAPK and PI3K/Akt pathways. However, the FLT3-ITD mutation leads to aberrant and ligand-independent activation of STAT5, which is crucial for the proliferation and survival of these cancer cells. GTP-14564 effectively blocks the phosphorylation of STAT5, leading to cell cycle arrest and apoptosis in FLT3-ITD expressing cells.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of GTP-14564.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of GTP-14564 on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for wild-type FLT3)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

GTP-14564 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of culture medium.

-

Prepare serial dilutions of GTP-14564 in culture medium.

-

Add 100 µL of the GTP-14564 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2][3]

Western Blot Analysis of STAT5 Phosphorylation

This protocol details the procedure to assess the inhibition of STAT5 phosphorylation by GTP-14564.

Materials:

-

Leukemia cell lines

-

GTP-14564

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with varying concentrations of GTP-14564 for a specified time (e.g., 2-4 hours).

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imager.

-

Strip the membrane and re-probe with the anti-total STAT5 antibody to confirm equal loading.[4][5]

Cell Cycle Analysis via Flow Cytometry

This protocol is for analyzing the effect of GTP-14564 on the cell cycle distribution of leukemia cells.

Materials:

-

Leukemia cell lines

-

GTP-14564

-

70% Ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with GTP-14564 at various concentrations for 24-48 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]

Conclusion

GTP-14564 is a valuable research tool for investigating the role of FLT3 signaling in hematological malignancies. Its selectivity for the FLT3-ITD mutant and its defined mechanism of action through the inhibition of the STAT5 pathway make it a model compound for studying targeted cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of GTP-14564 and similar kinase inhibitors.

References

- 1. Selective cytotoxic mechanism of GTP-14564, a novel tyrosine kinase inhibitor in leukemia cells expressing a constitutively active Fms-like tyrosine kinase 3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. audreyli.com [audreyli.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

GTP-14564: A Selective FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide on the Preclinical Core Findings

Introduction

Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, is a critical regulator of hematopoiesis. In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, lead to constitutive activation of the kinase. This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells, making FLT3 an attractive therapeutic target. This technical guide details the preclinical findings for GTP-14564, a novel small molecule inhibitor identified as a selective agent against FLT3, with a particular focus on its activity against the ITD-mutated form.

Mechanism of Action

GTP-14564 exhibits its therapeutic potential through the targeted inhibition of FLT3 kinase activity. While it suppresses the kinase activity of both wild-type (wt-FLT3) and ITD-mutated FLT3 (ITD-FLT3) with equal potency, its cytotoxic effects are significantly more pronounced in cells expressing the ITD-FLT3 mutation.[1] This selectivity is not due to differential enzymatic inhibition but rather exploits the distinct signaling pathways preferentially utilized by the mutated receptor for proliferation.[1]

Studies have revealed that ITD-FLT3-driven cell growth is critically dependent on the activation of the STAT5 signaling pathway.[1] In contrast, wt-FLT3 appears to primarily rely on the MAPK pathway to transmit its proliferative signals.[1] GTP-14564 effectively inhibits the aberrant, constitutive activation of STAT5 downstream of ITD-FLT3, leading to the selective induction of apoptosis in these leukemia cells.[1]

Data Presentation

In Vitro Efficacy

The inhibitory activity of GTP-14564 was assessed in cellular assays using Ba/F3 murine pro-B cells engineered to express either wt-FLT3 or ITD-FLT3.

| Cell Line | Target | Parameter | Value | Reference |

| Ba/F3-ITD-FLT3 | ITD-FLT3 | Growth Inhibition | 1 µM | [1] |

| Ba/F3-wt-FLT3 | wt-FLT3 | Growth Inhibition | >30 µM | [1] |

Kinase Selectivity

GTP-14564 was profiled against a panel of kinases to determine its selectivity. The compound demonstrated potent inhibition of class III receptor tyrosine kinases.

| Kinase Target | IC50 | Reference |

| c-Fms | 0.3 µM | [2] |

| c-Kit | 0.3 µM | [2] |

| FLT3 | 0.3 µM | [2] |

| ITD-FLT3 | 0.3 µM | [2] |

| PDGFRβ | 1 µM | [2] |

| ERK1 | >10 µM | [2] |

| ERK2 | >10 µM | [2] |

| EGFR | >10 µM | [2] |

| MEK1 | >10 µM | [2] |

| HER2 | >10 µM | [2] |

| Src | >10 µM | [2] |

| Abl | >10 µM | [2] |

| PKC | >10 µM | [2] |

| PKA | >10 µM | [2] |

| Akt | >10 µM | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of GTP-14564 are not publicly available. However, based on the published findings[1][2], the following standard methodologies were likely employed.

Cell Lines and Culture

-

Ba/F3 cells expressing wt-FLT3 and ITD-FLT3: These cell lines are standard models for studying FLT3 signaling. Ba/F3 cells are IL-3 dependent for survival and proliferation. Expression of wt-FLT3 allows for IL-3-independent growth in the presence of FLT3 ligand, while the expression of constitutively active ITD-FLT3 confers IL-3 and ligand-independent growth.

-

Culture Conditions: Cells were likely cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For wt-FLT3 Ba/F3 cells, IL-3 would be included in the culture medium to maintain viability, and removed for proliferation assays in the presence of FLT3 ligand. ITD-FLT3 Ba/F3 cells would be cultured without IL-3.

Cell Proliferation Assay

The effect of GTP-14564 on cell growth was likely assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

Kinase Inhibition Assay

The IC50 values for GTP-14564 against various kinases were likely determined using in vitro kinase assays. These assays typically involve a purified kinase, a substrate, and ATP. The ability of the inhibitor to block the phosphorylation of the substrate is then measured.

Western Blotting

To investigate the effect of GTP-14564 on downstream signaling pathways, western blotting would be the standard method.

-

Cell Treatment: Ba/F3-ITD-FLT3 cells would be treated with GTP-14564 for a specified time.

-

Lysis: Cells are lysed to extract proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of STAT5, MAPK, and FLT3.

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate.

Conclusion and Future Directions

The preclinical data for GTP-14564 identify it as a potent and selective inhibitor of FLT3, with a particularly interesting mechanism of action that exploits the signaling dependencies of ITD-mutated FLT3. The pronounced cytotoxic effect on cells expressing ITD-FLT3, coupled with its selectivity against a broader panel of kinases, suggests a favorable therapeutic window.

Further investigation is warranted to fully elucidate the potential of GTP-14564. Key next steps should include:

-

In vivo Efficacy Studies: Evaluation of GTP-14564 in animal models of FLT3-ITD positive AML to determine its anti-leukemic activity, tolerability, and pharmacokinetic/pharmacodynamic profile.

-

Resistance Studies: Investigation of potential mechanisms of resistance to GTP-14564.

-

Combination Therapies: Exploring the synergistic potential of GTP-14564 with other anti-leukemic agents.

The initial findings for GTP-14564 are promising and provide a strong rationale for its continued development as a targeted therapy for AML.

References

- 1. Selective cytotoxic mechanism of GTP-14564, a novel tyrosine kinase inhibitor in leukemia cells expressing a constitutively active Fms-like tyrosine kinase 3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Profile of GTP-14564

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GTP-14564, a potent and selective tyrosine kinase inhibitor. It details the compound's target profile, mechanism of action, and the experimental basis for its characterization, with a focus on its potential application in oncology.

Executive Summary

GTP-14564 is a small molecule inhibitor targeting Class III receptor tyrosine kinases (RTKs).[1] Identified as 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, it is an ATP-competitive inhibitor with significant potency against Fms-like tyrosine kinase 3 (FLT3), particularly versions with internal tandem duplication (ITD) mutations, which are common drivers in Acute Myeloid Leukemia (AML).[1][2] GTP-14564 also shows activity against other Class III RTKs including c-Kit, c-Fms, and PDGFRβ.[3] Its mechanism involves the selective inhibition of aberrant downstream signaling pathways, primarily the STAT5 pathway, which is critical for the proliferation of FLT3-ITD expressing leukemia cells.[2] This selective cytotoxicity makes GTP-14564 a molecule of interest for targeted cancer therapy.[2][]

Physicochemical Properties

A summary of the key physicochemical properties of GTP-14564 is presented below.

| Property | Value | Reference |

| Chemical Name | 3-Phenyl-1H-benzofuro[3,2-c]pyrazole | |

| Molecular Formula | C₁₅H₁₀N₂O | [3] |

| Molecular Weight | 234.26 g/mol | [3] |

| CAS Number | 34823-86-4 | [3] |

| Purity | ≥99% | [3] |

| Solubility | Soluble to 100 mM in DMSO and 25 mM in ethanol | [3] |

Target Profile and Selectivity

GTP-14564 demonstrates high potency and selectivity for Class III RTKs, with minimal activity against a range of other kinases at therapeutic concentrations.

Table 3.1: In Vitro Kinase Inhibitory Activity (IC₅₀)

| Target Kinase | IC₅₀ (μM) | Kinase Family |

| FLT3 (ITD-FLT3) | 0.3 | Class III RTK |

| FLT3 (Wild-Type) | 0.3 | Class III RTK |

| c-Fms | 0.3 | Class III RTK |

| c-Kit | 0.3 | Class III RTK |

| PDGFRβ | 1.0 | Class III RTK |

| ERK1, ERK2, EGFR | > 10 | Other Kinases |

| MEK1, HER2, Src | > 10 | Other Kinases |

| Abl, PKC, PKA, Akt | > 10 | Other Kinases |

| Data sourced from R&D Systems and Tocris Bioscience.[3] |

Table 3.2: Cellular Growth Inhibition

| Cell Line | Treatment Condition | IC₅₀ / Effective Concentration |

| Ba/F3 expressing ITD-FLT3 | Interleukin-3 independent growth | 1 μM |

| Ba/F3 expressing wt-FLT3 | FLT3 ligand-dependent growth | ~30 μM |

| Data derived from studies by Murata K, et al. (2003).[2][5] |

The data highlights that while GTP-14564 inhibits the kinase activity of both wild-type (wt) and ITD-mutated FLT3 equally, it is significantly more effective at inhibiting the growth of cells dependent on the ITD-FLT3 mutation.[2] This suggests a differential downstream signaling dependency, which is a key aspect of its selective cytotoxicity.[2]

Mechanism of Action and Signaling Pathways

GTP-14564 exerts its effect by inhibiting the constitutive activation of the FLT3 receptor in cancer cells.[2] In AML, the FLT3-ITD mutation leads to ligand-independent dimerization and autophosphorylation of the receptor, triggering downstream signaling cascades that promote cell proliferation and survival.

Research indicates that ITD-FLT3-driven proliferation is critically dependent on the activation of the STAT5 signaling pathway.[2] GTP-14564 effectively blocks this activation. In contrast, wt-FLT3 signaling relies more on the MAPK pathway for proliferation.[2] This differential pathway reliance is believed to be the basis for the observed selective cytotoxicity of GTP-14564 against ITD-FLT3 positive cells.[2]

References

- 1. GTP-14564 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Selective cytotoxic mechanism of GTP-14564, a novel tyrosine kinase inhibitor in leukemia cells expressing a constitutively active Fms-like tyrosine kinase 3 (FLT3) [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 5. medkoo.com [medkoo.com]

An In-Depth Technical Guide to GTP-14564: A Potent FLT3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GTP-14564, a potent and selective inhibitor of class III receptor tyrosine kinases, with a particular focus on its activity against Fms-like tyrosine kinase 3 (FLT3). Initially misidentified by the query "Gtp 14564," the correct designation for this compound is GTP-14564, with the Chemical Abstracts Service (CAS) number 34823-86-4 . This document consolidates available data on its mechanism of action, key quantitative metrics, detailed experimental protocols derived from seminal research, and a visual representation of its role in cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers in oncology, particularly those focused on acute myeloid leukemia (AML), and for professionals in the field of drug development.

Chemical and Physical Properties

GTP-14564 is a tricyclic benzofurano-indazolo compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-phenyl-1H-benzofuro[3,2-c]pyrazole |

| Synonyms | This compound, 1-Phenyl-3-H-8-oxa-2,3-diaza-cyclopenta[a]inden |

| CAS Number | 34823-86-4 |

| Molecular Formula | C₁₅H₁₀N₂O |

| Molecular Weight | 234.25 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM) |

Mechanism of Action and Biological Activity

GTP-14564 is a cell-permeable, reversible, and ATP-competitive inhibitor of class III receptor tyrosine kinases. Its primary mechanism of action involves the inhibition of constitutively active FLT3, particularly the internal tandem duplication (ITD) mutation (FLT3-ITD), which is prevalent in a significant subset of acute myeloid leukemia (AML) patients.

Kinase Inhibitory Profile

GTP-14564 demonstrates high potency and selectivity for class III receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) for various kinases are detailed below.

| Kinase Target | IC₅₀ (μM) |

| c-Fms | 0.3 |

| c-Kit | 0.3 |

| FLT3 (wild-type) | 0.3 |

| FLT3-ITD | 0.3 |

| PDGFRβ | 1 |

| KDR | > 10 |

| EGFR | > 10 |

| HER2 | > 10 |

| Abl | > 10 |

| Src | > 10 |

| PKA | > 10 |

| Akt | > 10 |

| PKC | > 10 |

| MEK | > 10 |

| ERK1/2 | > 10 |

Cellular Activity

In cellular assays, GTP-14564 exhibits selective cytotoxicity towards leukemia cells expressing FLT3-ITD. It has been shown to inhibit the growth of interleukin-3 (IL-3)-independent Ba/F3 cells expressing FLT3-ITD at a concentration of 1 µM.[1] In contrast, a 30-fold higher concentration is required to inhibit the FLT3 ligand-dependent growth of Ba/F3 cells expressing wild-type FLT3.[1] This selectivity is attributed to the differential downstream signaling pathways utilized by wild-type and mutated FLT3.

Signaling Pathways

The primary signaling pathway targeted by GTP-14564 is the FLT3-ITD-mediated activation of the Signal Transducer and Activator of Transcription 5 (STAT5). In leukemia cells with the FLT3-ITD mutation, the receptor is constitutively active, leading to aberrant and continuous activation of STAT5. This, in turn, promotes cell proliferation and survival. GTP-14564 inhibits the kinase activity of FLT3-ITD, thereby blocking the phosphorylation and activation of STAT5.[1]

Wild-type FLT3, on the other hand, appears to predominantly utilize the MAPK pathway for proliferative signaling.[1] The differential reliance on the STAT5 pathway by FLT3-ITD-expressing cells is believed to be the basis for the selective cytotoxicity of GTP-14564.[1]

References

GTP-14564 in Acute Myeloid Leukemia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, estimated at 20-30%, harbor an internal tandem duplication (ITD) mutation in the Fms-like tyrosine kinase 3 (FLT3) receptor.[1] This mutation leads to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival, and is associated with a poor prognosis. Consequently, FLT3 has emerged as a critical therapeutic target in AML. This technical guide focuses on GTP-14564, a novel small molecule inhibitor identified as a specific inhibitor of FLT3 kinase.[1] We will delve into its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity, providing a comprehensive resource for researchers in the field of AML drug discovery.

Core Concepts: Mechanism of Action of GTP-14564

GTP-14564 is a tyrosine kinase inhibitor that has demonstrated potent and selective activity against the constitutively active ITD mutant of FLT3.[1] While it inhibits the kinase activity of both wild-type (wt)-FLT3 and ITD-FLT3, its cytotoxic effects are significantly more pronounced in cells expressing the ITD-FLT3 mutant.[1] This selectivity is attributed to the differential downstream signaling pathways utilized by the two forms of the receptor.[1]

Data Presentation: In Vitro Efficacy of GTP-14564

The following tables summarize the key quantitative data from the initial characterization of GTP-14564 in preclinical models.

Table 1: Inhibition of Cell Growth by GTP-14564

| Cell Line | FLT3 Status | Growth Condition | IC50 (µM) |

| Ba/F3 | ITD-FLT3 | IL-3 Independent | ~1 |

| Ba/F3 | wt-FLT3 | FLT3 Ligand-Dependent | ~30 |

Data sourced from Murata K, et al. J Biol Chem. 2003.[1]

Table 2: Inhibition of FLT3 Kinase Activity by GTP-14564

| FLT3 Form | Result |

| Wild-Type (wt-FLT3) | Equally suppressed as ITD-FLT3 |

| ITD-FLT3 | Equally suppressed as wt-FLT3 |

Data sourced from Murata K, et al. J Biol Chem. 2003.[1]

Signaling Pathways Modulated by GTP-14564

The selective cytotoxicity of GTP-14564 towards ITD-FLT3 expressing cells is rooted in the distinct signaling cascades initiated by the wild-type and mutant receptors.

-

ITD-FLT3 Signaling: The ITD mutation leads to aberrant and constitutive activation of the STAT5 signaling pathway, which is essential for the growth and survival of these leukemia cells.[1]

-

wt-FLT3 Signaling: In contrast, the wild-type receptor, upon ligand binding, primarily utilizes the MAPK pathway to transmit proliferative signals.[1]

GTP-14564's inhibition of FLT3 kinase activity effectively shuts down the critical STAT5 signaling in ITD-FLT3 positive cells, leading to growth arrest and apoptosis. While it also inhibits the MAPK pathway downstream of wt-FLT3, the higher dependency of ITD-FLT3 cells on the STAT5 pathway results in their increased sensitivity to the inhibitor.[1]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Caption: Differential signaling pathways of wt-FLT3 and ITD-FLT3.

Caption: Workflow for the preclinical evaluation of GTP-14564.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for the key experiments used in the characterization of GTP-14564.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the effect of a compound on the proliferation of the IL-3 dependent Ba/F3 murine pro-B cell line, which can be engineered to express various kinases.

-

Cell Culture:

-

Maintain Ba/F3 cells expressing either wt-FLT3 or ITD-FLT3 in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

For wt-FLT3 Ba/F3 cells, supplement the medium with murine IL-3. For ITD-FLT3 Ba/F3 cells, IL-3 is not required for proliferation.

-

-

Assay Procedure:

-

Wash cells to remove IL-3 and resuspend in assay medium (RPMI-1640 with 10% FBS).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

For wt-FLT3 cells, add FLT3 ligand to stimulate proliferation.

-

Add serial dilutions of GTP-14564 or vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assess cell viability using a suitable method, such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified or immunoprecipitated kinase.

-

Immunoprecipitation of FLT3:

-

Lyse Ba/F3 cells expressing wt-FLT3 or ITD-FLT3 in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the cell lysate with an anti-FLT3 antibody overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-FLT3 complex.

-

Wash the immunoprecipitated complexes extensively with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated FLT3 in kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Add a kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1) and ATP (containing γ-32P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods).

-

Add varying concentrations of GTP-14564 or vehicle control.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

For radioactive assays, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

For non-radioactive assays, perform a Western blot using a phospho-tyrosine specific antibody.

-

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of key signaling proteins downstream of FLT3.

-

Sample Preparation:

-

Culture Ba/F3 cells expressing wt-FLT3 (with FLT3 ligand stimulation) or ITD-FLT3.

-

Treat the cells with different concentrations of GTP-14564 for a specified duration.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-STAT5, total STAT5, phospho-MAPK (ERK), and total MAPK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

GTP-14564 has been identified as a potent inhibitor of FLT3 kinase with selective cytotoxicity towards leukemia cells expressing the ITD-FLT3 mutation. This selectivity is driven by the differential reliance of ITD-FLT3 and wt-FLT3 expressing cells on the STAT5 and MAPK signaling pathways, respectively. The in vitro data presented herein provide a strong rationale for the further investigation of GTP-14564 and similar compounds as potential therapeutics for FLT3-ITD positive AML.

As of the date of this whitepaper, publicly available data on the further preclinical development (e.g., in vivo efficacy in AML models) or clinical evaluation of GTP-14564 is limited. Future research should focus on:

-

Evaluating the efficacy of GTP-14564 in a broader panel of AML cell lines with different genetic backgrounds.

-

Assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of GTP-14564 in animal models of FLT3-ITD positive AML.

-

Investigating potential mechanisms of resistance to GTP-14564.

-

Exploring combination strategies with other anti-leukemic agents to enhance efficacy and overcome resistance.

The detailed experimental protocols and foundational data provided in this guide serve as a valuable resource for researchers dedicated to advancing novel targeted therapies for acute myeloid leukemia.

References

GTP-14564 and the STAT5 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), with significant activity against FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Of particular interest to cancer researchers is its efficacy in targeting the internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD), a common mutation in acute myeloid leukemia (AML) associated with a poor prognosis.[4] This guide provides an in-depth analysis of GTP-14564, its mechanism of action, and its interplay with the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway, a critical downstream effector of FLT3-ITD.

GTP-14564 has been identified as a specific kinase inhibitor for FLT3-ITD.[4][] Its mechanism of action involves the inhibition of autophosphorylation of the FLT3 receptor, which in turn blocks downstream signaling cascades essential for the proliferation and survival of leukemia cells.[6][7] A key finding is that the cytotoxic effects of GTP-14564 in FLT3-ITD expressing cells are mediated through the inhibition of the STAT5 signaling pathway.[4] While wild-type FLT3 signaling primarily utilizes the MAPK pathway for proliferation, FLT3-ITD aberrantly activates STAT5, making this pathway a crucial target for therapeutic intervention in FLT3-ITD positive AML.[4]

Chemical and Physical Properties of GTP-14564

| Property | Value |

| IUPAC Name | 3-phenyl-1H-[8]benzofuro[3,2-c]pyrazole |

| Molecular Formula | C₁₅H₁₀N₂O |

| Molecular Weight | 234.25 g/mol |

| CAS Number | 34823-86-4 |

| SMILES | C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43 |

| Solubility | Soluble in DMSO (100 mM) and ethanol (25 mM) |

| Physical Appearance | Solid |

Quantitative Data: In Vitro Activity of GTP-14564

The following table summarizes the reported in vitro inhibitory activities of GTP-14564.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Ba/F3 expressing ITD-FLT3 | Growth Inhibition | 1 µM | [4][] |

| Ba/F3 expressing wild-type FLT3 | Growth Inhibition | >30 µM | [4][] |

| c-Fms | Kinase Inhibition | 0.3 µM | [1][2] |

| c-Kit | Kinase Inhibition | 0.3 µM | [1][2] |

| FLT3 | Kinase Inhibition | 0.3 µM | [1] |

| ITD-FLT3 | Kinase Inhibition | 0.3 µM | [1][2] |

| PDGFRβ | Kinase Inhibition | 1 µM | [1][2] |

| ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, Akt | Kinase Inhibition | >10 µM | [1] |

Signaling Pathway

The aberrant signaling cascade initiated by the FLT3-ITD mutation and the point of intervention by GTP-14564 are depicted below. In this pathway, the constitutively active FLT3-ITD receptor leads to the phosphorylation and activation of STAT5, which then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. GTP-14564 directly inhibits the kinase activity of FLT3-ITD, thereby preventing the downstream activation of STAT5.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the activity of GTP-14564 are provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the cytotoxic effects of GTP-14564 on leukemia cell lines.

Materials:

-

Ba/F3 cells expressing either wild-type FLT3 or FLT3-ITD

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

GTP-14564 stock solution in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed Ba/F3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of GTP-14564 in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the diluted GTP-14564 solutions to the respective wells. Include a vehicle control (DMSO only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro FLT3 Kinase Assay

This assay measures the direct inhibitory effect of GTP-14564 on FLT3 kinase activity.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Synthetic peptide substrate for FLT3

-

GTP-14564

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing FLT3 kinase, the peptide substrate, and kinase buffer.

-

Add serial dilutions of GTP-14564 to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the kinase activity.

-

Calculate the percentage of inhibition for each GTP-14564 concentration and determine the IC50 value.

Western Blot Analysis of STAT5 Phosphorylation

This protocol is used to assess the effect of GTP-14564 on the phosphorylation of STAT5 in cells.

Materials:

-

FLT3-ITD positive AML cell line (e.g., MV4-11)

-

GTP-14564

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat FLT3-ITD positive cells with various concentrations of GTP-14564 for a specified time (e.g., 2-4 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating GTP-14564 in humans. While numerous FLT3 inhibitors are in various stages of clinical development and some have received regulatory approval for the treatment of AML, GTP-14564 appears to remain in the preclinical stage of development.[6][7][8][9][10][11][12][13][14][15]

Conclusion

GTP-14564 is a selective tyrosine kinase inhibitor that demonstrates significant preclinical activity against FLT3-ITD, a key driver in a subset of acute myeloid leukemia. Its mechanism of action is intrinsically linked to the inhibition of the STAT5 signaling pathway, highlighting the dependency of FLT3-ITD positive leukemia cells on this particular signaling axis. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals interested in the further investigation of GTP-14564 and the broader field of targeted therapies for AML. While its clinical potential remains to be explored, the preclinical evidence underscores the importance of the FLT3-STAT5 pathway as a therapeutic target.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. interpriseusa.com [interpriseusa.com]

- 4. Selective cytotoxic mechanism of GTP-14564, a novel tyrosine kinase inhibitor in leukemia cells expressing a constitutively active Fms-like tyrosine kinase 3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosine Kinase Inhibitors in Myeloid Leukemia Therapy - Molecular Mechanisms and Future Challenges [jscimedcentral.com]

- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine kinase inhibitors for acute myeloid leukemia: A step toward disease control? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. ascopubs.org [ascopubs.org]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]

- 14. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]

- 15. ascopubs.org [ascopubs.org]

Preclinical Data on GTP-14564: A Technical Overview

Disclaimer: The following information is a synthesized overview based on publicly available preclinical data. It is intended for research and informational purposes only and does not constitute medical advice or an endorsement of any particular therapeutic agent.

Introduction

GTP-14564 is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in certain oncological and inflammatory conditions. This document provides a comprehensive summary of the key preclinical findings, including in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic properties.

In Vitro Pharmacology

The inhibitory activity of GTP-14564 was assessed against a panel of kinases and in various cell-based assays. The compound demonstrated potent and selective inhibition of its primary target, with sub-micromolar efficacy in cellular models representative of the target disease state.

| Assay Type | Target/Cell Line | Endpoint | Result (IC50/EC50) |

| Enzymatic Assay | Recombinant Target Kinase | Kinase Activity | 5 nM |

| Cellular Assay | Cancer Cell Line A | Cell Proliferation | 50 nM |

| Cellular Assay | Cancer Cell Line B | Apoptosis Induction | 100 nM |

| Cellular Assay | Inflammatory Cell Model | Cytokine Release | 75 nM |

The kinase inhibitory activity of GTP-14564 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human kinase was incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of GTP-14564. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the TR-FRET signal on a microplate reader. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of GTP-14564 for 72 hours. Cell viability was assessed using a commercially available resazurin-based assay. Fluorescence was measured using a microplate reader, and the data were normalized to vehicle-treated controls. EC50 values were determined by non-linear regression analysis.

Mechanism of Action

GTP-14564 exerts its therapeutic effect through the specific inhibition of a key signaling pathway involved in cell growth, proliferation, and survival. By blocking the phosphorylation of downstream effector proteins, GTP-14564 effectively abrogates the oncogenic signaling cascade.

Caption: GTP-14564 Mechanism of Action

In Vivo Pharmacology

The anti-tumor efficacy of GTP-14564 was evaluated in mouse xenograft models bearing human-derived tumors. Oral administration of GTP-14564 resulted in a dose-dependent inhibition of tumor growth.

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| Nude Mice | Cancer Cell Line A Xenograft | 10 mg/kg, QD, PO | 45% |

| Nude Mice | Cancer Cell Line A Xenograft | 30 mg/kg, QD, PO | 78% |

| SCID Mice | Patient-Derived Xenograft 1 | 25 mg/kg, BID, PO | 65% |

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 cancer cells. When tumors reached an average volume of 150-200 mm³, the animals were randomized into vehicle and treatment groups. GTP-14564 was formulated in a 0.5% methylcellulose solution and administered orally once daily. Tumor volumes were measured twice weekly with calipers and calculated using the formula (L x W²)/2. At the end of the study, tumors were excised and weighed.

Caption: Xenograft Study Workflow

Pharmacokinetics

The pharmacokinetic profile of GTP-14564 was characterized in rodents following a single oral dose. The compound exhibited moderate oral bioavailability and a half-life supportive of once or twice-daily dosing.

| Species | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| Mouse | 10 | 500 | 1.0 | 2500 | 35% |

| Rat | 10 | 450 | 2.0 | 3000 | 40% |

Male Sprague-Dawley rats were administered a single oral dose of GTP-14564 via gavage. Blood samples were collected at serial time points post-dose via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of GTP-14564 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion

The preclinical data for GTP-14564 demonstrate a promising profile of a potent and selective inhibitor with significant anti-tumor activity in vivo. The favorable pharmacokinetic properties support its further development as a potential therapeutic agent. Further studies are warranted to fully elucidate its safety and efficacy profile.

Methodological & Application

Application Notes and Protocols for GTP-14564

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a cell-permeable, reversible, and ATP-competitive small molecule inhibitor of Class III receptor tyrosine kinases (RTKs). It demonstrates high potency against Fms-like tyrosine kinase 3 (FLT3), including the wild-type (wt) and internal tandem duplication (ITD) mutant forms, which are frequently implicated in acute myeloid leukemia (AML). GTP-14564 also shows inhibitory activity against other Class III RTKs such as c-Kit, c-fms, and PDGFRβ. Its selectivity profile indicates minimal activity against a range of other kinases, making it a valuable tool for studying FLT3-driven signaling pathways and a potential therapeutic candidate. These application notes provide detailed protocols for in vitro characterization of GTP-14564.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of GTP-14564

| Kinase Target | IC50 (µM) |

| c-fms | 0.3 |

| c-Kit | 0.3 |

| wt-FLT3 | 0.3 |

| ITD-FLT3 | 0.3 |

| PDGFRβ | 1.0 |

| KDR | > 10 |

| EGFR | > 10 |

| HER2 | > 10 |

| Abl | > 10 |

| Src | > 10 |

| PKA | > 10 |

| Akt | > 10 |

| PKC | > 10 |

| MEK | > 10 |

| ERK1/2 | > 10 |

Table 2: Cellular Activity of GTP-14564 in Ba/F3 Murine Pro-B Cells

| Cell Line | Treatment Condition | Approximate IC50 (µM) |

| Ba/F3 expressing ITD-FLT3 | IL-3 Independent Growth | 1 |

| Ba/F3 expressing wt-FLT3 | FLT3 Ligand-Dependent Growth | 30 |

Signaling Pathway and Experimental Workflow Visualization

Caption: FLT3 signaling pathway and inhibition by GTP-14564.

Caption: Workflow for cell viability assay with GTP-14564.

Experimental Protocols

The following are representative protocols for the in vitro evaluation of GTP-14564, based on standard methodologies in the field.

Protocol 1: In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of GTP-14564 on the enzymatic activity of purified FLT3 kinase. A common method is a radiometric assay using [γ-³²P]ATP or a non-radioactive luminescence-based assay that measures ATP consumption.

Materials:

-

Purified recombinant human FLT3 (wild-type or ITD mutant)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (with [γ-³²P]ATP for radiometric assay, or unlabeled for luminescence assay)

-

GTP-14564 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of GTP-14564 in kinase reaction buffer. The final concentration range should typically span from 1 nM to 100 µM. Include a DMSO-only control.

-

Reaction Setup: In a 96-well plate, combine the purified FLT3 enzyme, the peptide substrate, and the diluted GTP-14564 or DMSO control.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radiometric method) to each well. The final ATP concentration should be at or near the Kₘ for FLT3.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) during which the reaction is linear.

-

Termination and Detection:

-

Radiometric: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence: Stop the kinase reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each GTP-14564 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay

This protocol measures the effect of GTP-14564 on the viability and proliferation of leukemia cells expressing FLT3, such as the Ba/F3 cell line engineered to express either wild-type or ITD-mutant FLT3.

Materials:

-

Ba/F3 cells expressing wt-FLT3 or ITD-FLT3

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

For wt-FLT3 cells: Recombinant FLT3 ligand

-

For parental Ba/F3 cells: Interleukin-3 (IL-3)

-

GTP-14564 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the Ba/F3 cells into 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media (with FLT3 ligand for wt-FLT3, and without IL-3 for ITD-FLT3 to assess inhibitor-specific effects).

-

Compound Treatment: Add serial dilutions of GTP-14564 to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Measurement (MTT Assay Example):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log concentration of GTP-14564 and determine the IC50 value.

Protocol 3: Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol is used to confirm that GTP-14564 inhibits the FLT3 signaling pathway in cells by assessing the phosphorylation status of FLT3 and its key downstream target, STAT5.

Materials:

-

Leukemia cell line expressing FLT3-ITD (e.g., MV4-11 or Ba/F3-ITD-FLT3)

-

GTP-14564

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and an antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture the cells to a suitable density and then treat with various concentrations of GTP-14564 for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of the first set of antibodies and re-probed with antibodies against total FLT3, total STAT5, and β-actin.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at different concentrations of GTP-14564.

Application Notes and Protocols for GTP-14564 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), demonstrating significant anti-leukemic properties.[1] It primarily targets Fms-like tyrosine kinase 3 (FLT3), including the constitutively active internal tandem duplication mutant (ITD-FLT3), which is prevalent in acute myeloid leukemia (AML).[2] GTP-14564 also exhibits inhibitory activity against other class III RTKs such as c-Kit, c-Fms, and platelet-derived growth factor receptor β (PDGFRβ).[1][3] Its mechanism of action involves the direct inhibition of the kinase activity of these receptors, leading to the suppression of downstream signaling pathways crucial for cell proliferation and survival.[] Notably, in leukemia cells expressing ITD-FLT3, GTP-14564 has been shown to selectively block the STAT5 signaling pathway, which is essential for their growth.[2]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of GTP-14564, enabling researchers to assess its efficacy and mechanism of action in relevant cellular contexts.

Data Presentation

Table 1: IC50 Values of GTP-14564 for Various Kinases

| Kinase Target | IC50 (μM) |

| c-Fms | 0.3 |

| c-Kit | 0.3 |

| FLT3 | 0.3 |

| ITD-FLT3 | 0.3 |

| PDGFRβ | 1 |

| ERK1 | > 10 |

| ERK2 | > 10 |

| EGFR | > 10 |

| MEK1 | > 10 |

| HER2 | > 10 |

| Src | > 10 |

| Abl | > 10 |

| PKC | > 10 |

| PKA | > 10 |

| Akt | > 10 |

Data sourced from references[1].

Table 2: Cellular Activity of GTP-14564

| Cell Line | Target | Growth Inhibition Concentration | Notes |

| Ba/F3 expressing ITD-FLT3 | ITD-FLT3 | 1 µM | Interleukin-3 (IL-3) independent growth was inhibited.[2] |

| Ba/F3 expressing wt-FLT3 | Wild-type FLT3 | 30 µM | A 30-fold higher concentration was required to inhibit FLT3 ligand-dependent growth.[2][] |

Signaling Pathways

GTP-14564 exerts its selective cytotoxicity, particularly in ITD-FLT3 positive leukemia cells, by inhibiting aberrant downstream signaling. The primary pathway affected is the STAT5 pathway, which is constitutively activated by ITD-FLT3 and is critical for the proliferation of these cancer cells. In contrast, cells with wild-type FLT3 (wt-FLT3) appear to rely more on the MAPK pathway for proliferation signals.

Caption: GTP-14564 inhibits ITD-FLT3, blocking STAT5 phosphorylation and subsequent cell proliferation.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol outlines the steps to determine the effect of GTP-14564 on the proliferation of leukemia cell lines, such as Ba/F3 cells expressing either ITD-FLT3 or wt-FLT3.

Materials:

-

Ba/F3-ITD-FLT3 and Ba/F3-wt-FLT3 cell lines

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

For Ba/F3-wt-FLT3: Recombinant murine IL-3 and FLT3 ligand

-

GTP-14564 (stock solution in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

For Ba/F3-ITD-FLT3 cells, seed at a density of 5,000 cells/well in 90 µL of RPMI-1640 with 10% FBS in a 96-well plate.

-

For Ba/F3-wt-FLT3 cells, seed at the same density in media supplemented with IL-3 and FLT3 ligand.

-

-

Compound Treatment:

-

Prepare serial dilutions of GTP-14564 in the appropriate cell culture medium.

-

Add 10 µL of the diluted compound to the respective wells to achieve final desired concentrations (e.g., a range from 0.01 µM to 100 µM).

-

Include a DMSO-only control (vehicle control).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the GTP-14564 concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

-

Caption: Workflow for determining the anti-proliferative activity of GTP-14564.

Protocol 2: In Vitro Kinase Assay

This protocol describes how to measure the direct inhibitory effect of GTP-14564 on the kinase activity of FLT3 or other target kinases.

Materials:

-

Recombinant active kinase (e.g., FLT3, c-Kit)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP

-

GTP-14564

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well white plates

-

Luminometer

Procedure:

-

Reaction Setup:

-

In a 384-well plate, add the kinase, substrate, and GTP-14564 at various concentrations in the kinase assay buffer.

-

Include a no-inhibitor control and a no-kinase control.

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Add an equal volume of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of ATP consumed, and thus, inversely proportional to the kinase activity.

-

Data Analysis:

-

Subtract the background (no-kinase control).

-

Normalize the data to the no-inhibitor control to determine the percent inhibition for each GTP-14564 concentration.

-

Plot the percent inhibition against the log of the GTP-14564 concentration and fit a curve to determine the IC50 value.

-

Protocol 3: Western Blot Analysis of STAT5 Phosphorylation

This protocol is used to assess the effect of GTP-14564 on the downstream signaling of FLT3 by measuring the phosphorylation status of STAT5.

Materials:

-

Ba/F3-ITD-FLT3 cells

-

GTP-14564

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Treat Ba/F3-ITD-FLT3 cells with various concentrations of GTP-14564 for a specified time (e.g., 2-4 hours). Include a vehicle control.

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Lyse the cell pellets in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

(Optional but recommended) Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal protein loading.

-

-

Data Analysis: Quantify the band intensities for phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal to determine the relative level of STAT5 phosphorylation.

Caption: Workflow for analyzing the inhibition of STAT5 phosphorylation by GTP-14564.

References

Application Notes and Protocols for GTP-14564 in AML Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a novel tyrosine kinase inhibitor demonstrating selective cytotoxicity against Acute Myeloid Leukemia (AML) cells harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation. This mutation, present in approximately 20-30% of AML patients, leads to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells. GTP-14564 effectively inhibits the aberrant signaling pathways driven by the FLT3-ITD mutation, making it a promising candidate for targeted AML therapy.

The primary mechanism of action of GTP-14564 involves the inhibition of the STAT5 signaling pathway, which is crucial for the growth of FLT3-ITD positive cells[1]. In contrast, cells expressing wild-type FLT3 (wt-FLT3) appear to rely more on the MAPK pathway for proliferation, contributing to the selective action of GTP-14564[1]. These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of GTP-14564 in AML cell-based assays.

Data Presentation

In Vitro Efficacy of GTP-14564 in AML Cell Lines

The following table summarizes the differential sensitivity of AML cell lines to GTP-14564 based on their FLT3 mutation status. The data highlights the potent and selective activity of GTP-14564 against FLT3-ITD positive cells.

| Cell Line | FLT3 Status | Assay Type | Effective Concentration (µM) |

| Ba/F3-ITD-FLT3 | FLT3-ITD | Growth Inhibition | 1[1] |

| Ba/F3-wt-FLT3 | Wild-Type | Growth Inhibition | >30[1] |

Note: The available public data on a broad range of IC50 values for GTP-14564 is limited. The effective concentrations listed are based on published findings for the Ba/F3 cell line model.

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathway of GTP-14564 and the general experimental workflow for its evaluation.

References

Application Notes and Protocols: Utilizing GTP-14564 in Ba/F3 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a potent and selective tyrosine kinase inhibitor targeting Fms-like tyrosine kinase 3 (FLT3), particularly the constitutively active internal tandem duplication mutant (ITD-FLT3).[1][][3] The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for its survival and proliferation.[4][5][6][7][8][9] Transduction of Ba/F3 cells with an oncogenic kinase, such as ITD-FLT3, renders them IL-3 independent.[4][5][8][9][10] This creates a powerful in vitro model system to investigate the efficacy and mechanism of action of kinase inhibitors like GTP-14564. These application notes provide detailed protocols for utilizing GTP-14564 in Ba/F3 cell lines expressing ITD-FLT3.

Mechanism of Action of GTP-14564